molecular formula C23H19N3O4S B2470038 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868674-14-0

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2470038
CAS No.: 868674-14-0
M. Wt: 433.48
InChI Key: OEPSAZYXIQXMBG-VHXPQNKSSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C23H19N3O4S and its molecular weight is 433.48. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antimicrobial Activity :

    • Benzothiazole derivatives, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial activities. These compounds showed variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
  • Biological and Pharmacological Screening :

    • Another study involved synthesizing benzothiazole compounds with different functional groups and screening them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
  • Antihyperglycemic Agents :

    • Benzamide derivatives, related to the compound , have been prepared in the search for new antidiabetic agents. One such compound was identified as a potential drug for the treatment of diabetes mellitus (Nomura et al., 1999).
  • Neuroleptic Activity :

    • A study on benzamides as potential neuroleptics evaluated the inhibitory effects on apomorphine-induced stereotyped behavior in rats. It found a good correlation between structure and activity, suggesting potential use in treating psychosis (Iwanami et al., 1981).
  • Anticonvulsant Agents :

    • Research on N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds as potential new hybrid anticonvulsant agents revealed that some compounds showed protection in preclinical seizure models, indicating their potential as antiepileptic drugs (Kamiński et al., 2015).

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-3-13-25-21-17(30-4-2)9-6-10-18(21)31-23(25)24-22(29)15-7-5-8-16(14-15)26-19(27)11-12-20(26)28/h1,5-10,14H,4,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPSAZYXIQXMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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